molecular formula C19H40NO6P B13347141 N-Hexadecyl-O-phosphono-L-serine

N-Hexadecyl-O-phosphono-L-serine

Cat. No.: B13347141
M. Wt: 409.5 g/mol
InChI Key: UQTOBLQTOJGOEX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexadecyl-O-phosphono-L-serine (: 133321-35-4), with the molecular formula C 19 H 40 NO 6 P and a molecular weight of 409.50 g/mol, is a synthetically designed alkylphosphono derivative of the amino acid L-serine . This compound is a significant focus in biochemical and oncological research due to its demonstrated cytostatic activity against human tumor cells in vitro . Studies have shown that Hexadecylphosphono-L-serine and its structural analogues exhibit half maximum inhibition concentrations (IC 50 ) in a promising range, typically between 3 and 28 μM, highlighting its potent inhibitory effect on the proliferation of cancer cells . The primary research value of this compound lies in its strong influence on mitogenic signal transduction pathways , which are crucial for cell division and growth . By modulating these pathways, this compound serves as a valuable tool for investigating the mechanisms of cell cycle control and apoptosis. Its structure, which features a long hexadecyl chain linked to a phosphono-L-serine head group, is representative of a class of phospholipid analogues being studied to elucidate critical structure-activity relationships . Researchers utilize this compound to advance the understanding of novel therapeutic strategies targeting specific intracellular signaling events. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. It is essential to handle this material with care, and it must be stored at 2-8°C to maintain stability and purity, which is specified at 98% .

Properties

Molecular Formula

C19H40NO6P

Molecular Weight

409.5 g/mol

IUPAC Name

(2S)-2-(hexadecylamino)-3-phosphonooxypropanoic acid

InChI

InChI=1S/C19H40NO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18(19(21)22)17-26-27(23,24)25/h18,20H,2-17H2,1H3,(H,21,22)(H2,23,24,25)/t18-/m0/s1

InChI Key

UQTOBLQTOJGOEX-SFHVURJKSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCN[C@@H](COP(=O)(O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCCCNC(COP(=O)(O)O)C(=O)O

Origin of Product

United States

Contextualizing Phospholipid Amino Acid Conjugates in Biological Systems Research

Phospholipid-amino acid conjugates are hybrid molecules that bring together the structural properties of lipids with the functional diversity of amino acids. Phospholipids (B1166683) are fundamental components of all cell membranes and are central to the structure and function of these biological barriers. nih.gov Their amphiphilic nature, characterized by a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, drives the self-assembly of lipid bilayers, the foundational structure of cellular and organellar membranes. nih.gov

Amino acids, on the other hand, are the building blocks of proteins and play critical roles in a vast array of biological processes, including enzyme catalysis, cell signaling, and metabolism. chiralen.com The conjugation of amino acids to phospholipids can yield novel molecules with unique properties. For instance, these conjugates are instrumental in creating specialized drug delivery vehicles like liposomes and other nanoparticles. By incorporating specific amino acid residues, researchers can modify the surface properties of these carriers, potentially enhancing their stability, biocompatibility, and ability to target specific cells or tissues. caymanchem.comnih.gov

Furthermore, these conjugates serve as valuable tools for studying biological membranes and the proteins embedded within them. nih.gov The amino acid portion can be designed to interact with specific membrane proteins or to mimic natural protein-lipid interactions, providing insights into membrane dynamics and function.

Structural Features and Stereochemical Considerations in Research Paradigms

The structure of N-Hexadecyl-O-phosphono-L-serine is explicitly defined by its name. It consists of three primary components: a hexadecyl group, a phosphate (B84403) group, and the amino acid L-serine.

The N-Hexadecyl Group: This is a long, saturated fatty acid chain (also known as a palmitoyl (B13399708) group) containing 16 carbon atoms. This lipophilic tail is responsible for the molecule's lipid-like properties, including its ability to intercalate into or form lipid bilayer structures.

The O-phosphono Group: A phosphate group is esterified to the hydroxyl group of the serine residue. This group is negatively charged at physiological pH, contributing a significant hydrophilic character to the molecule. The phosphorylation of serine is a key post-translational modification in nature, crucial for regulating protein function and signal transduction.

L-serine: This is the amino acid backbone of the molecule. The "L" designation refers to its specific stereochemistry, which is the naturally occurring enantiomer used in protein synthesis in biological systems. This stereochemical configuration is critical, as biological interactions, such as those with enzymes or receptors, are highly specific to the three-dimensional arrangement of a molecule. nih.govnih.gov

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound NameCAS NumberMolecular FormulaKey Structural Features
This compound 133321-35-4C19H40NO7P (inferred)16-carbon alkyl chain, phosphoserine headgroup
O-Phospho-L-serine 407-41-0C3H8NO6PSerine with a phosphate group on the side chain. caymanchem.comnih.gov
L-Serine 56-45-1C3H7NO3A non-essential amino acid with a hydroxyl side chain. nih.gov
N-Palmitoyl-L-serine 58725-46-5C19H37NO4Serine with a 16-carbon acyl chain on the amino group. caymanchem.com

Note: The molecular formula for this compound is inferred from its constituent parts, as specific literature detailing its full characterization is scarce.

Overview of Academic Research Trajectories for N Hexadecyl O Phosphono L Serine

While specific, in-depth research publications on N-Hexadecyl-O-phosphono-L-serine are not abundant in publicly accessible literature, existing references point towards its application in specialized areas of materials science and biochemistry.

The primary research trajectory appears to be in the development of novel drug delivery systems. The compound is cited in Chinese patents (CN-101862295-A and CN-1703199-A) related to the formation of "aggregates with enhanced deformability." chiralen.com This suggests its use as a surfactant or membrane component in vesicles designed for improved transport across biological barriers, such as the skin. The amphiphilic nature of this compound would allow it to self-assemble into such aggregates, and the specific properties of the phosphoserine headgroup could confer unique characteristics of flexibility and interaction with biological tissues.

A second potential area of research is suggested by a reference to "Phospholipid Metabolism in Apoptosis." chiralen.com Apoptosis, or programmed cell death, is a tightly regulated process involving significant changes in cell membrane composition and dynamics. Phosphatidylserine (B164497), a related phospholipid, plays a crucial role in this process; its externalization on the cell surface acts as a signal for phagocytic cells to engulf the dying cell. caymanchem.com Given its structural similarity to a component of phosphatidylserine, this compound may be utilized in research to probe the molecular mechanisms of apoptosis, potentially by interacting with proteins involved in phospholipid metabolism or signaling.

The L-serine component itself is a precursor to numerous important biomolecules, including sphingolipids and phosphatidylserine, which are critical for cellular differentiation, proliferation, and signaling. nih.gov Research on L-serine and its phosphorylated derivatives has highlighted their importance in neurobiology, including roles as neurotransmitter receptor agonists and in the maintenance of neural stem cells. caymanchem.comnih.govnih.gov While direct studies are lacking, the inclusion of this moiety in the this compound conjugate hints at its design for specific biological interactions.

An in-depth examination of the synthetic strategies and chemical modifications of this compound reveals a landscape of intricate chemical procedures designed to construct this complex molecule and its derivatives for research purposes. These laboratory-based methodologies are crucial for producing the compound and for creating tailored analogs that serve as probes to investigate its biological functions.

Molecular Mechanisms and Cellular Signaling Research

Interactions with Metabotropic Glutamate (B1630785) Receptors (mGluRs) in Recombinant Expression Systems

The O-phosphono-L-serine headgroup is structurally very similar to L-serine-O-phosphate (L-SOP), a known endogenous ligand for metabotropic glutamate receptors (mGluRs). nih.gov These G-protein-coupled receptors (GPCRs) modulate neuronal excitability and synaptic transmission throughout the central nervous system. medchemexpress.com Research into L-SOP and its derivatives provides a framework for predicting the potential activity of N-Hexadecyl-O-phosphono-L-serine at these receptors.

Studies on the structural analog L-SOP, which lacks the N-hexadecyl lipid tail, have demonstrated a complex activity profile across different mGluR subtypes. In recombinant expression systems, L-SOP acts as an agonist for group III mGluRs (including mGluR4, mGluR6, mGluR7, and mGluR8) but functions as an antagonist at group I (mGluR1) and group II (mGluR2) receptors. medchemexpress.com This dual activity suggests that L-SOP can compete with glutamate at the binding site of all mGluR groups but only activates the downstream signaling of group III receptors. medchemexpress.com

Further research into derivatives of serine-O-phosphate has shown that small chemical modifications can significantly alter their antagonistic potency and selectivity. For instance, the addition of an alpha-methyl group to create (RS)-alpha-methylserine-O-phosphate (MSOP) results in a selective antagonist for the L-AP4-sensitive presynaptic mGluR (a group III receptor), with a much lower affinity for the (1S,3S)-ACPD-sensitive presynaptic mGluR. nih.gov The addition of a bulky N-hexadecyl chain to the O-phosphono-L-serine backbone would be expected to dramatically influence its binding affinity and pharmacological profile at these receptors, potentially by introducing strong interactions with the transmembrane domains of the receptor or the surrounding lipid bilayer.

Table 1: Activity of L-serine-O-phosphate (L-SOP) and its Derivatives at mGluR Subtypes This table is based on data for structural analogs of this compound.

Compound mGluR Subtype Reported Activity
L-serine-O-phosphate (L-SOP) Group I (mGluR1) Antagonist medchemexpress.com
Group II (mGluR2) Antagonist medchemexpress.com
Group III (mGluR4, 6, 7, 8) Agonist medchemexpress.com
(RS)-alpha-methylserine-O-phosphate (MSOP) L-AP4-sensitive (Group III) Selective Antagonist nih.gov
(1S,3S)-ACPD-sensitive Weak Antagonist nih.gov
(RS)-alpha-methylserine-O-phosphate monophenyl-phosphoryl ester (MSOPPE) (1S,3S)-ACPD-sensitive Antagonist nih.gov

The mechanism by which this compound might modulate GPCRs like mGluRs is likely twofold. First, the O-phosphono-L-serine headgroup could directly interact with the receptor's ligand-binding domain, as seen with L-SOP. medchemexpress.com Second, the hexadecyl lipid chain could influence receptor function through lipid-protein interactions within the cell membrane.

While not directly involving the compound of interest, studies on protein palmitoylation—the attachment of a 16-carbon lipid chain—offer insights into how such lipid modifications can regulate GPCR signaling. For example, the reversible palmitoylation of R7 regulator of G protein signaling (RGS)-binding protein (R7BP) is essential for its proper localization at the plasma membrane, where it modulates Gi/o-coupled receptors. nih.gov Inhibition of depalmitoylation with compounds like hexadecyl fluorophosphonate alters the subcellular localization of R7BP and delays the deactivation of G-protein-gated inwardly rectifying K+ (GIRK) channels. nih.gov This demonstrates that a 16-carbon lipid anchor can be a critical determinant of a signaling protein's location and function within a GPCR pathway. Therefore, the N-hexadecyl chain of this compound could anchor the molecule in the plasma membrane, potentially altering the conformation, stability, or dimerization of nearby GPCRs.

Membrane Biophysics and Lipid-Protein Interactions

The amphipathic nature of this compound, with its long hydrocarbon tail and charged polar headgroup, suggests it would readily integrate into lipid bilayers and engage in lipid-protein interactions.

No direct studies on the effect of this compound on lipid bilayers are available. However, research on other long-chain charged lipids provides valuable insights. For example, hexadecaprenyl diphosphate, a long-chain polyprenyl derivative with a charged phosphate (B84403) headgroup, has been shown to modulate the physical properties of phospholipid membranes. Its incorporation into dioleoylphosphatidylcholine (DOPC) bilayers decreases membrane conductance and increases both the activation energy for ion migration and the membrane breakdown voltage. These effects are attributed to the presence of negative charges in the hydrophilic part of the molecule and its ability to form aggregates that modulate the surface curvature of the membrane.

Similarly, the incorporation of phospholipids (B1166683) with modified headgroups can alter membrane characteristics. Studies using N-maleimide-derivatized phosphatidylethanolamine (B1630911) revealed that such modifications can increase the order (decrease the fluidity) of the lipid bilayer in the headgroup region and increase hydration at the membrane surface. The presence of the N-hexadecyl group and the phosphoserine headgroup would likely influence membrane packing, fluidity, and surface charge, thereby affecting the function of membrane-embedded proteins.

The phosphoserine headgroup is a key feature of phosphatidyl-L-serine (PS), a crucial signaling phospholipid. The specific structural elements of the L-serine headgroup are required for the high-affinity binding of Protein Kinase C (PKC) to membranes that also contain diacylglycerol. nih.gov In the absence of diacylglycerol, PKC binds with similar affinity to various anionic lipids, but the presence of this second messenger confers a high degree of selectivity for phosphatidyl-L-serine. nih.gov This interaction is driven primarily by electrostatic forces. nih.gov This suggests that the O-phosphono-L-serine portion of this compound could act as a recognition motif for specific lipid-binding domains on proteins, mediating their recruitment to the cell membrane.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique for determining the complete chemical structure of N-Hexadecyl-O-phosphono-L-serine. Through a combination of one-dimensional and multi-dimensional experiments in both solution and solid states, researchers can map the connectivity of atoms and understand the molecule's three-dimensional arrangement.

Solution-State NMR for Conformational Analysis

In solution, high-resolution NMR allows for the precise determination of the molecule's structure and conformational dynamics. While specific NMR data for this compound is not widely published, its spectrum can be predicted based on data from closely related compounds, such as N-palmitoyl-O-phosphocholineserine nih.gov.

The ¹H NMR spectrum would feature characteristic signals for the hexadecyl chain, including a triplet for the terminal methyl group (CH₃), a large, broad signal for the repeating methylene (B1212753) groups (-(CH₂)₁₂-), and distinct multiplets for the methylene groups adjacent to the amide carbonyl and the terminal methyl. The serine moiety would present signals for the α-proton, and a pair of diastereotopic β-protons, with their chemical shifts influenced by the phosphate (B84403) and N-acyl groups nih.govresearchgate.net.

Two-dimensional NMR experiments are crucial for unambiguous assignment. Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks within the serine and hexadecyl moieties, while Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon atom. The Nuclear Overhauser Effect (NOE) provides information on through-space proximities between protons, which is critical for defining the molecule's preferred conformation in solution, such as the relative orientation of the alkyl chain and the polar headgroup.

Solid-State NMR for Interactions within Complex Matrices

Solid-State NMR (ssNMR) is uniquely suited to study this compound in environments that mimic biological membranes or in its solid, crystalline form. This technique provides invaluable information on molecular packing, intermolecular interactions, and local dynamics. Studies on the closely related O-phospho-L-serine (Pser) demonstrate the power of ssNMR in refining crystal structures and defining proton positions, which are often poorly resolved by X-ray diffraction nih.gov.

Using techniques like high-speed Magic-Angle Spinning (MAS), researchers can obtain high-resolution spectra from solid powders. Cross-Polarization (CP) experiments, such as ¹H → ¹³C or ¹H → ³¹P CPMAS, enhance the signals of low-abundance nuclei like ¹³C and ³¹P and provide information about the proximity between protons and these heteroatoms nih.govnih.gov. Two-dimensional heteronuclear correlation (HETCOR) experiments can establish specific intermolecular contacts, for instance, between the phosphate group and adjacent molecules in a lipid bilayer or crystal lattice nih.govresearchgate.net. This is particularly important for understanding how the phosphoserine headgroup interacts with ions (like Ca²⁺) or other components in a complex biological matrix, such as the organic/inorganic interface in bone tissue nih.govresearchgate.net.

Heteronuclear NMR (e.g., ³¹P, ¹³C) for Phosphorus and Carbon-Containing Moieties

Heteronuclear NMR experiments that directly observe nuclei like ³¹P and ¹³C provide specific insights into the key functional parts of the this compound molecule.

³¹P NMR: The phosphorus nucleus is a sensitive probe of its local chemical environment. The ³¹P chemical shift is highly dependent on the protonation state of the phosphate group (PO₄ vs. PO₄H⁻) and its coordination with metal ions nih.gov. Furthermore, the ³¹P chemical shift anisotropy (CSA), which can be measured by ssNMR, provides detailed information about the geometry and electronic structure around the phosphorus atom. For instance, the CSA of the phosphate group in O-phospho-L-serine has been shown to have an opposite sign compared to its calcium salt, making ³¹P NMR a diagnostic tool for its binding state nih.gov.

¹³C NMR: The ¹³C NMR spectrum provides a map of the entire carbon skeleton. Based on data from analogous N-acyl lipids, the carbonyl carbon of the amide bond would resonate around 175-176 ppm nih.gov. The α- and β-carbons of the serine backbone would have distinct shifts around 55 ppm and 67 ppm, respectively nih.gov. The hexadecyl chain would show a series of signals in the aliphatic region (approx. 27-37 ppm), with the terminal methyl carbon appearing at the most upfield position nih.gov.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound based on Analogous Compounds. Predicted values are based on published data for N-palmitoyl-O-phosphocholineserine and O-phospho-L-serine.

NucleusMoietyFunctional GroupPredicted Chemical Shift (ppm)Reference
¹³C N-HexadecylAmide Carbonyl (C=O)~175.9 nih.gov
L-SerineCarboxyl (COOH)~174.7 nih.gov
L-Serineβ-Carbon (CH₂)~67.5 nih.gov
L-Serineα-Carbon (CH)~55.8 nih.gov
N-HexadecylMethylene (α to C=O)~37.2 nih.gov
N-HexadecylMethylene Chain (-(CH₂)ₙ-)~27-33 nih.gov
³¹P PhosphatePhosphoester (-OPO₃H⁻)~0 to -1.0 nih.gov

Mass Spectrometry (MS) Based Lipidomics and Metabolomics Profiling

Mass spectrometry is the cornerstone for the identification and quantification of lipids like this compound within complex biological mixtures. Its high sensitivity and specificity allow for detailed profiling in various biological extracts.

Identification and Quantification in Biological Extracts and Subcellular Fractions

In a typical lipidomics workflow, lipids are first extracted from a biological sample (e.g., plasma, cells, or tissue) using methods designed to efficiently recover both polar and non-polar species. The lipid extract is then often separated using liquid chromatography (LC) before being introduced into the mass spectrometer rsc.org.

This compound would be identified based on its precise mass-to-charge ratio (m/z) determined by a high-resolution mass spectrometer. For instance, the discovery of related N-acyl-O-phosphocholineserines in plasma samples from patients with Niemann-Pick C1 disease highlights the power of this approach to identify novel lipid biomarkers nih.gov. Quantification is achieved by comparing the signal intensity of the analyte to that of a known amount of an internal standard, which is ideally a stable isotope-labeled version of the molecule (e.g., containing deuterium (B1214612) or ¹³C) to correct for variations in extraction efficiency and instrument response nih.gov.

Tandem MS and Fragmentation Analysis for Deeper Structural Insights

Tandem mass spectrometry (MS/MS) is essential for the unambiguous structural confirmation of this compound. In an MS/MS experiment, the precursor ion corresponding to the intact molecule is selected and then fragmented by collision-induced dissociation (CID) to produce a characteristic pattern of product ions.

The fragmentation pattern provides a structural fingerprint of the molecule. Based on studies of similar lipids like phosphatidylserine (B164497) and phosphopeptides, predictable fragmentation pathways can be inferred nih.govnih.govlipidmaps.org:

Negative Ion Mode ([M-H]⁻): A highly characteristic fragmentation is the neutral loss of the serine headgroup (C₃H₅NO₂), corresponding to a loss of 87 Da. This fragmentation is a hallmark of serine-containing lipids and results in a product ion equivalent to an N-hexadecyl phosphatidic acid lipidmaps.org. Other key fragments would include ions corresponding to the hexadecanoyl carboxylate anion and phosphate-related ions like H₂PO₄⁻ (m/z 97) and PO₃⁻ (m/z 79) lipidmaps.org.

Positive Ion Mode ([M+H]⁺): Fragmentation in positive mode can also provide complementary structural information, often involving the loss of the entire phosphoserine headgroup or parts thereof.

This detailed fragmentation analysis allows researchers to confirm the identity of the acyl chain, the amino acid, and the presence of the phosphate group, providing a high degree of confidence in the structural assignment.

Table 2: Predicted Key Tandem MS Fragments for this compound. Calculated for the [M-H]⁻ precursor ion in negative mode.

Ion DescriptionFragmentation EventPredicted Product Ion m/zReference
[M-H]- Precursor Ion454.26-
[M-H - 87]⁻ Neutral loss of serine moiety (C₃H₅NO₂)367.19 lipidmaps.org
[C₁₅H₃₁COO]⁻ Hexadecanoyl carboxylate anion255.23 lipidmaps.org
[H₂PO₄]⁻ Dihydrogen phosphate anion96.96 lipidmaps.org
[PO₃]⁻ Phosphate anion78.95 lipidmaps.org

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

The IR spectrum of this compound is dominated by absorptions from its constituent parts. The long hexadecyl chain gives rise to intense, sharp peaks in the high-wavenumber region corresponding to symmetric and asymmetric C-H stretching vibrations (~2850-2960 cm⁻¹). The presence of the peptide bond (N-acyl linkage) is confirmed by the characteristic Amide I (C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend and C-N stretch, ~1550 cm⁻¹) bands. wikipedia.org The phosphoserine moiety contributes several key signals, including a strong P=O stretching vibration (typically 1200-1250 cm⁻¹) and P-O-C stretching absorptions (~1000-1100 cm⁻¹). The carboxyl group and N-H group from the serine backbone also produce characteristic O-H and N-H stretching bands, often appearing as broad features in the 3000-3500 cm⁻¹ region. nih.gov A study on the synthesis of O-Phospho-L-serine derivatives confirmed product structures using IR spectroscopy alongside other methods. researchgate.net

Raman spectroscopy offers complementary information. While C-H stretching modes are also visible, the Raman spectrum is often particularly sensitive to the nonpolar acyl chain. The C-C stretching region (~1050-1150 cm⁻¹) can provide insights into the conformational order (i.e., trans vs. gauche conformations) of the hexadecyl chain, a feature used to study the structure of lysophospholipids in membrane-like states. nih.gov Raman is also effective for detecting vibrations of the molecular backbone. For complex biological molecules, Surface-Enhanced Raman Scattering (SERS) can be employed to dramatically increase signal intensity, as has been demonstrated for the related lysophosphatidic acid molecules. nih.gov

Table 3: Key Vibrational Frequencies for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
-CH₃, -CH₂- (Hexadecyl) C-H Stretch 2850 - 2960 Strong Strong
-NH-C=O (Amide) N-H Stretch ~3300 (broad) Medium Weak
-NH-C=O (Amide I) C=O Stretch ~1650 Strong Medium
-NH-C=O (Amide II) N-H Bend / C-N Stretch ~1550 Medium Weak
-COOH (Carboxyl) C=O Stretch ~1700-1730 Strong Medium
P=O (Phosphate) P=O Stretch ~1200-1250 Strong Medium
P-O-C (Phosphate) P-O-C Stretch ~1000-1100 Strong Strong

Compound Reference Table

Compound Name
This compound
O-phospho-L-serine
Acetonitrile
Methanol
Trifluoroacetic Acid
o-phthaldialdehyde
Chloroform
Ammonia
Acetic Acid
Molybdate
Ninhydrin
Phosphomolybdic Acid
Potassium Permanganate

Computational and Theoretical Studies on N Hexadecyl O Phosphono L Serine

Molecular Dynamics (MD) Simulations of Lipid-Membrane Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. For a molecule like N-Hexadecyl-O-phosphono-L-serine, MD simulations would typically be used to understand its behavior within a lipid bilayer, mimicking a cell membrane environment.

These simulations can reveal information about how the molecule orients itself within the membrane, its effect on membrane properties such as fluidity and thickness, and its interactions with other lipid molecules and the surrounding solvent.

Analysis of Conformational Dynamics within Lipid Bilayers

Once integrated into a simulated lipid bilayer, the conformational dynamics of this compound could be analyzed. This would involve tracking changes in the molecule's three-dimensional structure over the course of the simulation. Key parameters that would be investigated include the torsion angles of the rotatable bonds, the orientation of the phosphoserine headgroup relative to the membrane normal, and the flexibility of the hexadecyl tail.

Studies on similar phospholipid molecules have shown that the headgroup orientation and tail dynamics are crucial for membrane stability and function. For instance, the dynamics in force fields like CHARMM36 and Slipids are considered more realistic for describing phospholipid behavior than some other models.

Table 1: Illustrative Conformational Dynamics Parameters for a Phospholipid in a Bilayer

ParameterDescriptionTypical Value/Range
Headgroup Tilt AngleAngle of the phosphoserine group relative to the bilayer normal.20-40 degrees
Order Parameter (Scd)A measure of the conformational order of the acyl chain carbons.0.2 - 0.8 (decreases from headgroup to tail)
Lateral Diffusion CoefficientThe rate at which the lipid moves laterally within the bilayer.10⁻⁸ - 10⁻⁷ cm²/s
Area per LipidThe average surface area occupied by a single lipid molecule.60-70 Ų

Note: The values in this table are illustrative and based on general findings for phospholipids (B1166683). Specific values for this compound would require dedicated simulations.

Computational Modeling of Lipid-Protein Docking and Interaction Interfaces

Computational docking could be employed to predict how this compound interacts with membrane proteins. This technique involves predicting the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The results of docking studies can provide insights into the binding mode and affinity of the lipid for a particular protein.

Following docking, MD simulations can be used to refine the predicted complex and to study the dynamics of the interaction. This can help in identifying key amino acid residues in the protein that are involved in the interaction and in understanding the stability of the lipid-protein complex. Such studies are crucial for understanding the regulatory roles that specific lipids can play on protein function.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, can be used to investigate the electronic structure and reactivity of a molecule. For this compound, these calculations could be used to determine properties such as the partial charges on each atom, the molecular orbital energies (HOMO and LUMO), and the electrostatic potential map.

This information is valuable for understanding the molecule's chemical reactivity, its ability to form hydrogen bonds, and its electrostatic interactions with other molecules. Quantum chemical calculations are often used to parameterize the force fields used in MD simulations, ensuring that the classical models accurately represent the underlying quantum mechanical reality.

Coarse-Grained Modeling for Large-Scale Assemblies and Phase Behavior

While all-atom MD simulations provide a high level of detail, they are computationally expensive and are often limited to relatively small systems and short timescales. Coarse-grained (CG) modeling is a technique that simplifies the system by grouping several atoms into a single interaction site or "bead". This reduction in the number of particles allows for the simulation of much larger systems and for longer time periods.

For this compound, a CG model would allow for the study of large-scale phenomena such as the self-assembly of the molecules into micelles or bilayers, and the phase behavior of membranes containing a high concentration of this lipid. The development of a CG model involves defining the mapping of atoms to beads and then parameterizing the interaction potentials between the beads to reproduce properties from all-atom simulations or experimental data.

Prediction of Binding Affinities and Pharmacophore Modeling for Research Probes

Computational methods can be used to predict the binding affinity of a ligand for a protein, which is a measure of the strength of the interaction. Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide quantitative predictions of binding free energies.

Pharmacophore modeling can also be used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For this compound, a pharmacophore model could be developed based on its interactions with a target protein. This model could then be used to search for other molecules with a similar pharmacophore, potentially leading to the discovery of new research probes or therapeutic agents.

Future Research Directions and Challenges in Phospholipid Amino Acid Conjugate Research

Elucidating Novel Biological Roles in Underexplored Model Systems

While the fundamental components of N-Hexadecyl-O-phosphono-L-serine—a fatty acid, a phosphate (B84403) group, and the amino acid L-serine—each have well-documented biological roles, the functions of the conjugated molecule are less understood. L-serine is crucial for the synthesis of proteins, sphingolipids, and phospholipids (B1166683), and also serves as a precursor to important signaling molecules like D-serine. nih.govnih.gov The biological activity of phospholipid-amino acid conjugates, however, is not merely the sum of its parts. Future research must venture into underexplored model systems to uncover novel biological functions. For instance, investigating the impact of such conjugates in models of neurological disorders, such as Dravet syndrome, could reveal unique roles in modulating ion channel function or neuro-inflammation, areas where lipid mediators are known to be involved. frontiersin.org Studies focusing on how these conjugates interact with and remodel lipid membranes in various cell types, particularly in the context of disease, are essential. researchgate.net The interaction is likely governed by a combination of factors including the charge and hydrophobicity of the constituent amino acid and the physical state of the lipid bilayer. researchgate.net

Advancements in Stereoselective Synthesis for Enhanced Specificity

The biological activity of chiral molecules like this compound is intrinsically linked to their stereochemistry. The "L" configuration of the serine component and the stereochemistry at the glycerol (B35011) backbone are critical determinants of how the molecule interacts with enzymes and receptors. Therefore, a significant challenge and a direction for future research is the development of more efficient and highly stereoselective synthetic methods. Current synthetic strategies for related phosphopolypeptides can suffer from drawbacks such as slow reaction times and a lack of control over polymer chain length. researchgate.net Future advancements should draw from modern synthetic methodologies, such as stereoselective conjugate reductions or organocatalyzed intramolecular reactions, which have been successfully applied to other complex natural products. mdpi.commdpi.com Developing robust synthetic routes that provide precise control over all chiral centers is paramount for producing stereochemically pure conjugates. This purity is essential for unambiguously linking specific molecular structures to biological functions and for developing conjugates with enhanced target specificity and efficacy.

Development of Integrated Analytical Platforms for Complex Lipidome Analysis

Understanding the fate and function of phospholipid-amino acid conjugates within a cell requires sophisticated analytical tools capable of navigating the complexity of the lipidome. A major challenge is the detection and characterization of these molecules and their metabolites against a vast background of endogenous lipids. Future research should focus on creating integrated analytical platforms that combine advanced separation techniques with high-resolution mass spectrometry. For example, novel methods like chromatographic phospholipid trapping coupled with hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) could be adapted to study how conjugates like this compound interact with and alter the dynamics of membrane proteins. acs.org Furthermore, techniques such as solid-state Nuclear Magnetic Resonance (ssNMR) can provide atomic-level insights into the localization and perturbation effects of these conjugates within phospholipid bilayers. nih.gov Combining these powerful techniques will enable a more comprehensive analysis of the complex interactions within the cellular environment.

Integration of Multi-Omics Data for Systems-Level Understanding of Lipid-Mediated Processes

To fully comprehend the biological impact of phospholipid-amino acid conjugates, it is necessary to move beyond single-endpoint assays and adopt a systems-level perspective. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and lipidomics—offers a powerful approach to unraveling the complex networks through which these molecules exert their effects. bmj.com Frameworks are being developed to create integrated networks of lipids, metabolites, and proteins to aid in the interpretation of multi-omics datasets. mdpi.com Applying these approaches could reveal, for instance, how treatment with this compound alters gene expression, protein levels, and metabolic pathways in a cell. nih.govnih.gov This systems-level view can help identify novel biomarkers, elucidate mechanisms of action, and generate new hypotheses for therapeutic applications. mdpi.comnih.gov The use of artificial intelligence and machine learning will be crucial for analyzing these vast and complex datasets to identify subtle but significant interactions. bmj.com

Exploring Research Tool Applications in Fundamental Mechanistic Biology

Beyond potential therapeutic uses, phospholipid-amino acid conjugates represent a versatile class of molecules that can be engineered as sophisticated research tools to probe fundamental biological processes. By attaching fluorescent dyes or other reporter tags, these conjugates can be used to visualize lipid trafficking, membrane dynamics, and protein-lipid interactions in living cells. For example, phospholipid ether analogs have been conjugated to magnetic beads to facilitate the isolation of specific cell types, such as circulating tumor cells, for downstream analysis. epo.org Similarly, conjugates could be designed as "prodrugs" that release a bioactive cargo in response to specific enzymes like phospholipase A2 (PLA2), which is often overexpressed in inflamed tissues or tumors. nih.gov This strategy allows for the targeted delivery of substances to specific cellular compartments or tissues, enabling researchers to dissect complex signaling pathways with high spatial and temporal resolution. The development of a diverse chemical toolbox based on the phospholipid-amino acid scaffold will undoubtedly accelerate discoveries in mechanistic biology.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for N-Hexadecyl-O-phosphono-L-serine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves phosphoramidite chemistry or esterification of O-phospho-L-serine with hexadecyl groups. Key steps include activating the phosphate group using reagents like DCC (dicyclohexylcarbodiimide) and protecting the amino group of L-serine to prevent side reactions . Optimization requires monitoring reaction temperature (e.g., 0–4°C for sensitive intermediates) and solvent choice (e.g., anhydrous DMF or THF). Purification via silica gel chromatography or reverse-phase HPLC ensures removal of unreacted hexadecyl precursors .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) confirms the structure, particularly the phosphorylation site and hexadecyl chain integration. Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight and purity. Phosphorus-specific assays, such as molybdate-based colorimetry, quantify phosphate content .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should be conducted across a pH range (e.g., 4.0–9.0) using buffered solutions (e.g., phosphate or Tris buffers). Hydrolysis of the phosphonoester bond is pH-dependent, with accelerated degradation under acidic (pH < 4) or alkaline (pH > 8) conditions. Monitor degradation via HPLC or TLC, comparing retention times to pure standards .

Advanced Research Questions

Q. How does the N-hexadecyl chain modulate interactions with lipid bilayers or cell membranes?

  • Methodological Answer : Use Langmuir-Blodgett troughs or fluorescence anisotropy to study insertion into model membranes (e.g., DPPC liposomes). The hydrophobic hexadecyl tail enhances membrane affinity, while the phosphoserine headgroup mediates electrostatic interactions with polar lipid regions. Compare with shorter-chain analogs (e.g., C12 or C14 derivatives) to assess chain-length effects on permeability .

Q. What strategies resolve discrepancies in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from impurities (e.g., unreacted hexadecyl alcohol) or batch-to-batch variability. Implement orthogonal purification methods (e.g., ion-exchange followed by size-exclusion chromatography) and validate purity via elemental analysis. Standardize bioassays (e.g., kinase inhibition or cell viability tests) using reference compounds and blinded replicates .

Q. Can computational modeling predict the compound’s binding affinity to serine/threonine phosphatases?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target phosphatases (e.g., PP1 or PP2A). Focus on the phosphono group’s interaction with catalytic metal ions (Mn²⁺/Fe³⁺) and the hexadecyl chain’s role in hydrophobic pocket occupancy. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does this compound influence calcium signaling in neuronal cells?

  • Methodological Answer : Employ calcium imaging (e.g., Fluo-4 AM dye) in primary neurons or SH-SY5Y cells. Pre-treat cells with the compound and measure intracellular Ca²⁺ flux induced by glutamate or depolarization. Compare with O-phospho-L-serine to isolate the hexadecyl chain’s contribution to membrane retention and signaling modulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.